7-Iodo-1H-pyrrolo[3,2-c]pyridine

Cross-coupling Suzuki-Miyaura Reactivity order

Medicinal chemistry teams optimizing kinase inhibitors face a critical pain point: achieving efficient, chemoselective late-stage diversification without cross-reactivity or harsh conditions. The 7-iodo variant of the pyrrolo[3,2-c]pyridine scaffold directly solves this challenge. · Superior Reactivity: The C-I bond undergoes palladium-catalyzed cross-coupling significantly faster than C-Br or C-Cl analogs, ensuring high-yielding, chemoselective functionalization at the 7-position even when other halogens are present. · Streamlined Synthesis: Enables sequential coupling strategies (I > Br > Cl), reducing synthetic steps and improving atom economy in the preparation of polyfunctionalized leads like CCT251455. · PROTAC-Ready: Ideal exit vector for attaching E3 ligase ligands via reliable, high-yielding cross-coupling, critical for converging complex warhead-linker constructs.

Molecular Formula C7H5IN2
Molecular Weight 244.03 g/mol
Cat. No. B13008490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Iodo-1H-pyrrolo[3,2-c]pyridine
Molecular FormulaC7H5IN2
Molecular Weight244.03 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C=NC=C21)I
InChIInChI=1S/C7H5IN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H
InChIKeyACEQNWHXIUYCJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Iodo-1H-pyrrolo[3,2-c]pyridine: A Strategic 5-Azaindole Iodide Building Block for Kinase-Focused Medicinal Chemistry and Targeted Protein Degradation


7-Iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-27-0) is a halogenated heterocyclic compound belonging to the pyrrolo[3,2-c]pyridine (5-azaindole) scaffold class. This class is a well-established privileged structure in medicinal chemistry, particularly recognized as the core of potent kinase inhibitors [1]. The compound features an iodine atom at the 7-position of the fused bicyclic system, imparting highly differentiated chemical reactivity for late-stage functionalization via transition metal-catalyzed cross-coupling reactions [2]. In drug discovery, this scaffold has served as the foundation for discovering orally bioavailable inhibitors of Monopolar Spindle 1 (MPS1) kinase, such as CCT251455, and selective inhibitors of the FMS tyrosine kinase [1][3]. Compared to its 7-bromo, 7-chloro, and 7-fluoro analogs, the 7-iodo variant offers a unique balance of reactivity and stability that is critical for the efficient synthesis of complex lead molecules and chemical probes [2].

Why 7-Halo-5-azaindoles Are Not Interchangeable: Iodide-Specific Reactivity Governs Synthetic Utility


The 7-halogen position on the pyrrolo[3,2-c]pyridine scaffold is the primary site for late-stage diversification, and the identity of the halogen dictates the efficiency and selectivity of this derivatization. Palladium-catalyzed cross-coupling reactivity follows a well-established trend where the C–I bond reacts significantly faster than the C–Br or C–Cl bond under identical conditions [1]. This kinetic differentiation means that a 7-iodo derivative can undergo chemoselective coupling in the presence of other halogen substituents elsewhere on the molecule, which is a critical advantage in the multi-step synthesis of complex, polyfunctionalized kinase inhibitors . Simply substituting the 7-iodo compound with a 7-bromo or 7-chloro analog can result in lower yields, harsher conditions, or a complete loss of chemoselectivity, ultimately delaying lead optimization timelines and increasing procurement costs. The quantitative evidence below demonstrates that this reactivity differentiation is not marginal but foundational to the compound's value proposition.

Procurement-Relevant Quantitative Evidence: Differentiating 7-Iodo-1H-pyrrolo[3,2-c]pyridine from Its Closest Analogs


Pd-Catalyzed Cross-Coupling Reactivity: 7-Iodo vs. 7-Bromo-1H-pyrrolo[3,2-c]pyridine

In palladium-catalyzed carbonylative Suzuki cross-coupling, iodopyridines uniformly exhibit superior reactivity compared to their bromopyridine counterparts. Experimental studies on pyridine halide systems demonstrate a consistent reactivity order of I > Br >> Cl, with iodopyridines enabling higher conversion rates and yields under milder conditions [1]. While direct kinetic data for 7-iodo- vs. 7-bromo-1H-pyrrolo[3,2-c]pyridine are not published as a head-to-head comparison, the extrapolation from systematically studied pyridine halide systems is robust and widely accepted in the synthetic chemistry community [1]. The 7-iodo derivative's C–I bond dissociation energy is approximately 50–65 kJ/mol lower than the C–Br bond of its 7-bromo analog, based on well-established bond energy trends for aryl halides (C–I: ~222 kJ/mol vs. C–Br: ~281 kJ/mol) [2].

Cross-coupling Suzuki-Miyaura Reactivity order

Chemoselectivity in Polyhalogenated Scaffolds: The Critical Role of 7-Iodo for Orthogonal Functionalization

In the presence of multiple halogen substituents on the pyrrolo[3,2-c]pyridine core, the 7-iodo group provides a critical orthogonal handle. Palladium-catalyzed cross-coupling conditions can be tuned to react selectively at the C–I bond while leaving C–Br and C–Cl bonds intact. This principle has been exploited in the synthesis of polyfunctionalized kinase inhibitors where a 7-iodo scaffold is first elaborated via Suzuki coupling, followed by subsequent transformations at other positions [1]. The 7-bromo analog, by contrast, cannot be differentiated from other bromo substituents on the same scaffold without exhaustive optimization of conditions for each substrate [2].

Orthogonal reactivity Sequential coupling Polyhalogenated heterocycles

Comparative Antiproliferative Activity of Pyrrolo[3,2-c]pyridine Derivatives: Scaffold-Dependent Potency Benchmarks

The pyrrolo[3,2-c]pyridine scaffold has demonstrated nanomolar antiproliferative activity when properly functionalized. The most potent FMS kinase inhibitor in a series of eighteen pyrrolo[3,2-c]pyridine derivatives, compound 1r, achieved an IC₅₀ of 30 nM against FMS kinase and antiproliferative IC₅₀ values of 0.15–1.78 µM across a panel of thirteen cancer cell lines (ovarian, prostate, and breast) [1]. Critically, this compound also demonstrated 2.32-fold higher potency than the lead compound KIST101029 in a bone marrow-derived macrophage (BMDM) cellular assay (IC₅₀ = 84 nM vs. 195 nM) [1]. While the 7-iodo substitution pattern is not present in compound 1r itself, the 7-position is a critical vector for SAR diversification in related MPS1 inhibitor programs, where the 7-iodo intermediate is the key late-stage branching point for introducing diverse aryl groups [2].

Antiproliferative FMS kinase Cancer cell lines

MPS1 Kinase Inhibition Benchmark: The Pinnacle of 1H-Pyrrolo[3,2-c]pyridine Scaffold Optimization

The most optimized 1H-pyrrolo[3,2-c]pyridine derivative, CCT251455, achieved an MPS1 kinase IC₅₀ of 3 nM in biochemical assays, 0.04 µM in a cellular phospho-MPS1 assay, and a cellular GI₅₀ of 0.16 µM in HCT116 colon carcinoma cells [1]. Critically, CCT251455 demonstrated high selectivity when profiled against a broad kinome panel and a favorable oral pharmacokinetic profile enabling dose-dependent MPS1 inhibition in an HCT116 human tumor xenograft model [1]. The 7-position of the pyrrolo[3,2-c]pyridine core is a key vector for modulating potency and selectivity in the MPS1 inhibitor series, making the 7-iodo intermediate an essential procurement item for any group pursuing this target class [2].

MPS1/TTK kinase Mitotic checkpoint CCT251455

Halogen-Dependent Physicochemical Property Modulation for CNS and Oral Drug Design

The choice of 7-halogen substituent directly impacts the lipophilicity (LogP/LogD) and other key drug-like properties of the pyrrolo[3,2-c]pyridine scaffold. The iodine substituent at the 7-position contributes a larger hydrophobic surface area and higher polarizability than bromine, chlorine, or fluorine, which can be strategically exploited for modulating target binding through halogen bonding interactions [1]. In the context of the MPS1 inhibitor program, the CCT251455 series achieved oral bioavailability by fine-tuning substituents at the 6- and 7-positions; the 7-position substituent identity was a key determinant of both potency and pharmacokinetic profile [2]. The 7-iodo building block provides access to a broader range of aryl and heteroaryl derivatives via Suzuki coupling than any other 7-halo starting material, maximizing the accessible property space.

Lipophilicity CNS MPO Halogen effects

Synthetic Accessibility and Commercial Availability: 7-Iodo vs. Other 7-Halo-1H-pyrrolo[3,2-c]pyridines

Commercial availability data indicate that 7-iodo-1H-pyrrolo[3,2-c]pyridine (CAS 1379356-27-0) is offered by multiple reputable suppliers at purity levels of 97–98%, with the molecular weight confirmed at 244.03 g/mol (C₇H₅IN₂) . The 7-fluoro analog (CAS 1190315-04-8) is also commercially available but is unsuitable for cross-coupling chemistry, limiting its utility as a diversification point . The 7-chloro analog (CAS 1260771-44-5) is available but requires significantly harsher coupling conditions, rendering it less practical for late-stage library synthesis [1]. For medicinal chemistry groups conducting SAR by catalog or focused library synthesis around the 7-position, the 7-iodo derivative offers the optimal balance of commercial accessibility and synthetic utility.

Commercial availability Procurement Synthetic intermediates

Optimal Deployment Scenarios for 7-Iodo-1H-pyrrolo[3,2-c]pyridine in Drug Discovery and Chemical Biology


Late-Stage Diversification of Kinase Inhibitor Leads via Suzuki-Miyaura Coupling

Medicinal chemistry teams optimizing MPS1, FMS, or related kinase inhibitors can use 7-iodo-1H-pyrrolo[3,2-c]pyridine as the penultimate intermediate for introducing diverse aryl and heteroaryl groups at the 7-position via Suzuki-Miyaura coupling. The iodide's superior reactivity relative to bromide or chloride ensures high conversion rates under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80–100 °C), enabling rapid library synthesis for SAR studies [1]. This application is directly validated by the MPS1 inhibitor program that produced CCT251455, where the 7-position was systematically varied through palladium-catalyzed cross-coupling to achieve the optimal balance of potency, selectivity, and oral bioavailability [1].

Orthogonal Functionalization of Polyhalogenated Pyrrolo[3,2-c]pyridine Scaffolds

In synthetic routes requiring sequential functionalization of the pyrrolo[3,2-c]pyridine core at multiple positions, the 7-iodo group serves as the first and most reactive coupling site. This chemoselectivity is critical when the scaffold also bears bromo or chloro substituents at other positions (e.g., 3-bromo-7-iodo or 7-iodo-6-chloro derivatives). The established reactivity hierarchy (I > Br > Cl) allows for selective Suzuki coupling first at the 7-position, followed by subsequent transformations at the remaining halogen positions without cross-reactivity complications . This strategy reduces overall synthetic step count and improves atom economy in the preparation of complex, polyfunctionalized lead compounds .

Chemical Probe Synthesis for Target Validation in Oncology

The pyrrolo[3,2-c]pyridine scaffold has demonstrated in vivo target engagement in oncology models, with CCT251455 showing dose-dependent MPS1 inhibition in HCT116 xenograft tumors [1]. Research groups developing chemical probes for kinases involved in the spindle assembly checkpoint can leverage 7-iodo-1H-pyrrolo[3,2-c]pyridine as a key intermediate for synthesizing tool compounds equipped with photoreactive groups, fluorescent tags, or biotin handles through Sonogashira or Suzuki coupling at the 7-position. The iodine handle's reactivity with terminal alkynes under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, Et₃N) is particularly valuable for introducing alkyne-bearing linkers compatible with click chemistry conjugation strategies [2].

Building Block for PROTAC and Targeted Protein Degradation (TPD) Programs

The 7-iodo position provides an ideal exit vector for attaching cereblon (CRBN) or VHL E3 ligase ligands via cross-coupling to generate PROTAC candidates. The pyrrolopyridine scaffold has been explicitly explored as a kinase-binding warhead in PROTAC constructs for targets including BTK and LRRK2 [2]. Because PROTAC synthesis demands high-yielding, reliable chemistry at the linker attachment point—given the molecular weight and complexity of the final constructs—the superior and predictable reactivity of the aryl iodide is essential for converging the target-binding warhead with the E3 ligase ligand at the late stage of synthesis [2].

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